Topological Polar Surface Area (tPSA) Elevation Relative to Non-Hydrazonamide 1-Substituted Benzimidazole Analogs
The target compound has a calculated PSA of 125.54 Ų , driven by the ethanehydrazonamide side chain bearing three nitrogen atoms (N'-amino, imine, and terminal amine). In contrast, prototype 1-substituted analogs such as 2-methyl-5-nitro-1-(prop-2-yn-1-yl)-1H-benzimidazole (a direct synthetic precursor studied in the Ramla et al., 2006 series) lack this hydrazonamide extension and have estimated PSA values below 80 Ų based on the 5-nitrobenzimidazole core alone [1]. This ~45 Ų PSA increase places the target compound in a different oral bioavailability and blood-brain barrier permeation prediction class per standard drug-likeness filters (Veber rules).
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 125.54 Ų |
| Comparator Or Baseline | Estimated <80 Ų for 1-(prop-2-yn-1-yl)-2-methyl-5-nitro-1H-benzimidazole (no hydrazonamide moiety) |
| Quantified Difference | >45 Ų higher tPSA for the target compound |
| Conditions | Calculated from chemical structure; Chemsrc database and reference analog structures from Ramla et al. (2006) |
Why This Matters
Higher PSA directly impacts membrane permeability and oral bioavailability predictions; procurement decisions for in vivo or cell-based assays must consider that this compound cannot be used interchangeably with lower-PSA 1-alkyl-5-nitrobenzimidazole analogs.
- [1] Ramla MM, Omar MA, El-Khamry AM, El-Diwani HI. Synthesis and antitumor activity of 1-substituted-2-methyl-5-nitrobenzimidazoles. Bioorg Med Chem. 2006;14(21):7324-7332. View Source
